molecular formula C21H16FN5O3S B2781060 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-80-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2781060
CAS No.: 852374-80-2
M. Wt: 437.45
InChI Key: YWPPDKAGCGCZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has a complex structure characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a triazolo-pyridazine derivative. The molecular formula is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S with a molecular weight of 398.44 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1HeLa0.45Inhibition of tubulin polymerization
Study 2A5490.43Induction of G2/M cell cycle arrest
Study 3HT-290.30Apoptosis via caspase activation
  • Inhibition of Tubulin Polymerization : The compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.45 µM in HeLa cells. This effect leads to disrupted microtubule dynamics, which is crucial for cancer cell division and proliferation .
  • Cell Cycle Arrest : In A549 lung cancer cells, the compound induced G2/M phase arrest, suggesting that it interferes with the normal cell cycle progression. This was evidenced by a concentration-dependent increase in G2/M phase cells and a decrease in G1 and S phase cells .
  • Induction of Apoptosis : The compound activated caspase-9 and reduced Bcl-2 expression, indicating that it promotes apoptosis through intrinsic pathways. This mechanism was confirmed by observing mitochondrial depolarization and the presence of cleaved caspase-9 fragments at higher concentrations .

Case Study 1: In Vivo Efficacy

In vivo studies using zebrafish models demonstrated that the compound exhibited significant anticancer activity against various cancer cell lines, including HeLa and A549. The results indicated that it was more effective than traditional chemotherapeutics at comparable doses.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the triazolo-pyridazine moiety could enhance or diminish biological activity. For instance, substituting different functional groups on the phenyl ring significantly affected potency against cancer cell lines.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c22-14-3-1-2-13(10-14)21-25-24-18-6-7-20(26-27(18)21)31-12-19(28)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPPDKAGCGCZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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